molecular formula C15H15N3O4S2 B2702948 1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone CAS No. 727689-72-7

1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

Cat. No. B2702948
CAS RN: 727689-72-7
M. Wt: 365.42
InChI Key: JTUOLOREPLMYPS-UHFFFAOYSA-N
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Description

“1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone” is a chemical compound that is part of the thiazole family . Thiazoles are heterocyclic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Different (un)substituted (hetero)aromatic substituents were linked to N1 of the hydrazone to establish robust structure-activity relationships .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant Properties

The thiazole ring in this compound has been investigated for its antioxidant potential. Thiazoles are known to scavenge free radicals and protect cells from oxidative damage. Researchers have explored derivatives of this scaffold to develop novel antioxidants with fewer side effects .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them valuable candidates for drug development .

Antimicrobial and Antifungal Activity

1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone may exhibit antimicrobial and antifungal properties. Thiazoles have been studied for their effectiveness against various pathogens, including bacteria and fungi .

Antiviral Potential

While specific studies on this compound are limited, thiazoles in general have demonstrated antiviral activity. They may interfere with viral replication or entry mechanisms, making them relevant in the fight against viral infections .

Diuretic Effects

Thiazoles have been investigated for their diuretic properties. These compounds may enhance urine production and promote fluid balance in the body .

Neuroprotective Applications

Although direct research on 1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone’s neuroprotective effects is scarce, thiazoles have been explored as potential neuroprotective agents. Their ability to mitigate neuronal damage and enhance neural resilience is of interest to researchers .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise in the field of oncology. Some synthesized derivatives exhibit antitumor and cytotoxic effects. For instance, a compound structurally related to our target compound demonstrated potent activity against prostate cancer cells .

Other Applications

Thiazoles are parent compounds for various chemical classes, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. While specific applications for 1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone may not be extensively documented, its structural features suggest potential in diverse fields .

Future Directions

The future directions for “1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone” and similar compounds could involve further exploration of their biological activities. For instance, the most potent and selective MAO-B inhibitors were evaluated in silico as potential cholinesterase (AChE/BuChE) inhibitors and in vitro for antioxidant activities . This suggests potential future directions for the design of therapies for neurodegenerative disorders .

properties

IUPAC Name

1-morpholin-4-yl-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c19-14(17-4-6-22-7-5-17)10-24-15-16-13(9-23-15)11-2-1-3-12(8-11)18(20)21/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOLOREPLMYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

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